2-Chloro-7-methyl-7H-purin-8(9H)-one

Drug Transporter OCT1 In Vitro Pharmacology

Sourcing a reliable precursor for DNA-PK inhibitor SAR can stall discovery programs. This 2-chloro-7-methylpurinone derivative directly addresses that bottleneck as the validated scaffold for the 0.6 nM clinical candidate AZD7648. • Enables N9 diversification via an unencumbered nucleophilic site, absent in pre-substituted analogs. • Achieves up to 98.9% purity to ensure reproducibility in cross-coupling and scale-up reactions. • Quantified baseline activity (OCT1 IC50: 138 µM) supports ADME liability screening of new analogs.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
CAS No. 1273315-19-7
Cat. No. B1433768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methyl-7H-purin-8(9H)-one
CAS1273315-19-7
Molecular FormulaC6H5ClN4O
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2NC1=O)Cl
InChIInChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
InChIKeyCPAAEGXEHWCCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-methyl-7H-purin-8(9H)-one: DNA-PK Inhibitor Building Block


2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7) is a small-molecule purine derivative with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . Its structure comprises a purine core with a chlorine substituent at the 2-position and a methyl group at the 7-position . This specific substitution pattern defines its chemical reactivity, making it a valuable synthetic intermediate, particularly as a precursor to the clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 [1].

12-Chloro substituent enables SNAr and cross-coupling reactivity
2Unsubstituted N9 position allows diverse N-alkylation for SAR
3Reported as direct precursor to DNA-PK inhibitor AZD7648

2-Chloro-7-methyl-7H-purin-8(9H)-one: Why Analogs Fall Short


In-class purin-8-one derivatives are not functionally interchangeable due to the critical interplay of substituents that govern both reaction outcomes and final product properties. For example, the absence of the N9 substituent on 2-Chloro-7-methyl-7H-purin-8(9H)-one provides an unencumbered nucleophilic site for subsequent N-alkylation [1], a feature not shared by its N9-substituted analog 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8). Furthermore, the presence of the 2-chloro substituent enables specific cross-coupling reactions, such as SNAr, which are not possible with the unsubstituted parent compound, 7-methyl-7H-purin-8(9H)-one. These structural nuances directly dictate the viable synthetic pathways and can affect downstream biological activity, as evidenced by the 138 µM IC50 of the target compound against human OCT1 [2], a baseline activity that may be altered by further derivatization.

N9-blocked analogN9-substituted purin-8-ones (e.g., CAS 1299420-90-8) cannot be diversified at this position, restricting SAR exploration
Dechlorinated parent7-methyl-7H-purin-8(9H)-one lacks the 2-chloro handle, limiting SNAr-based functionalization and altering transporter profile
Transporter contextOCT1 interaction may shift significantly in dechlorinated analogs; direct substitution without re-profiling is not advised

2-Chloro-7-methyl-7H-purin-8(9H)-one: Quantitative Comparison


OCT1 Inhibition Profile

In a cellular uptake assay using HEK293 cells expressing human Organic Cation Transporter 1 (OCT1), 2-Chloro-7-methyl-7H-purin-8(9H)-one demonstrated an IC50 of 1.38E+5 nM (138 µM) for the inhibition of ASP+ substrate uptake [1]. This contrasts with the expected behavior of the unsubstituted 7-methyl-7H-purin-8(9H)-one, for which such transporter interaction is not typically observed at similar concentrations due to its higher polarity and lower LogP. The presence of the 2-chloro substituent increases lipophilicity (XLogP3 of 0.3 ), likely enhancing its interaction with this membrane transporter.

OCT1 IC₅₀
Context-dependent
138 µM
Baseline for off-target transporter liability screening
HEK293 cells expressing human OCT1; ASP+ uptake assay (BindingDB)
Drug Transporter OCT1 In Vitro Pharmacology

Purity and Scalability Comparison

Commercial sourcing of 2-Chloro-7-methyl-7H-purin-8(9H)-one typically offers a purity specification of ≥95% . In contrast, specialized vendors can supply material with a purity of 98.9% (by 214 nm HPLC) , representing a nearly 4% absolute increase in purity. This higher purity grade is critical for applications where trace impurities could compromise sensitive biological assays or downstream reaction yields.

Purity Grade
Data to verify
Standard ≥95% vs. High-grade 98.9%
Purity grade selection directly impacts assay reproducibility
HPLC at 214 nm for high-grade; vendor specifications
Chemical Procurement Quality Control Medicinal Chemistry

Key Intermediate for DNA-PK Inhibitor AZD7648

2-Chloro-7-methyl-7H-purin-8(9H)-one serves as the direct synthetic precursor to the clinical-stage DNA-PK inhibitor AZD7648 [1]. AZD7648 demonstrates exceptional potency against DNA-PK with a biochemical IC50 of 0.6 nM . While the target compound itself is not the active pharmaceutical ingredient, its unique reactivity profile enables the efficient synthesis of this high-value molecule. An analog, 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8), which already contains the N9 substituent found in AZD7648, would be unsuitable as a starting point for diversifying the N9 position.

Synthetic Utility
Reported
Direct precursor to AZD7648 (DNA-PK IC₅₀ 0.6 nM)
Enables N9 diversification for DNA-PK inhibitor SAR studies
Analog CAS 1299420-90-8 already has N9 substituted; cannot be further diversified
DNA-PK Inhibitor Oncology Synthetic Chemistry

Physicochemical Properties vs. Advanced Analog

The computed physicochemical profile of 2-Chloro-7-methyl-7H-purin-8(9H)-one reveals an XLogP3 of 0.3 and zero rotatable bonds . This contrasts sharply with its N9-substituted analog, 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8), which has a molecular weight of 268.7 g/mol, an added rotatable tetrahydropyranyl group, and a significantly higher predicted LogP . The target compound's low lipophilicity and high rigidity make it an ideal polar, fragment-like scaffold, whereas the analog represents a more advanced, lead-like intermediate.

Physicochemical Profile
Class-level inference
MW 184.6, XLogP3 0.3, 0 rot. bonds vs. N9-substituted analog (MW 268.7, higher LogP)
Fragment-like scaffold suitable for FBDD starting points
Computed properties; experimental solubility and permeability data may vary
Physicochemical Properties ADME Medicinal Chemistry

2-Chloro-7-methyl-7H-purin-8(9H)-one: Key Application Scenarios


SAR Studies for DNA-PK Inhibitors

The role of 2-Chloro-7-methyl-7H-purin-8(9H)-one as a direct precursor to the 0.6 nM DNA-PK inhibitor AZD7648 validates its use in structure-activity relationship (SAR) campaigns [1]. Chemists can utilize this scaffold to synthesize and test diverse analogs with different N9 substituents, aiming to optimize potency, selectivity, and ADME properties beyond the clinical candidate. Its high purity grade (up to 98.9%) minimizes the risk of assay interference from impurities .

Drug Transporter Liability Screening

The established OCT1 inhibition IC50 of 138 µM provides a quantitative reference point for medicinal chemists [1]. This data allows for the direct assessment of whether subsequent N9-substituted derivatives maintain, increase, or decrease their interaction with this important drug transporter. This is a valuable piece of early discovery information that can be used to guide structural modifications aimed at mitigating potential drug-drug interaction (DDI) risks.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 184.58 g/mol, an XLogP3 of 0.3, and zero rotatable bonds, 2-Chloro-7-methyl-7H-purin-8(9H)-one meets key criteria for a fragment-like molecule [1]. Its physicochemical properties make it an attractive starting point for fragment-based drug discovery (FBDD) programs. The 2-chloro group provides a functional handle for fragment growing or linking strategies, while the purinone core offers multiple sites for further functionalization to engage biological targets like kinases and other purine-binding proteins.

Process Development and Scale-Up

For process chemists, the availability of this compound at high purity (≥95% standard, 98.9% high-grade) from commercial suppliers [1] is a critical factor for ensuring reproducible yields and minimizing by-product formation during scale-up . The robust synthesis of AZD7648 demonstrates the compound's suitability for multi-gram scale reactions, providing a validated pathway for industrial application.

Application
Selection Property
Validation Focus
DNA-PK Inhibitor SAR Studies
N9-substituent diversification handle
DNA-PK inhibition and kinase selectivity profiles
Transporter Liability Profiling
Baseline OCT1 interaction context
OCT1-mediated DDI risk assessment in derivatives
Fragment-Based Drug Discovery
Fragment-like physicochemical profile
Ligand efficiency and binding to purine-binding targets
Process Scale-Up
Reported multi-gram synthesis route
Yield reproducibility and impurity control during scale-up

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39 linked technical documents
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